molecular formula C8H8N2O4 B8265784 4-Methyl-3-nitropyridine-2-carboxylic acid methyl ester

4-Methyl-3-nitropyridine-2-carboxylic acid methyl ester

Cat. No.: B8265784
M. Wt: 196.16 g/mol
InChI Key: JTYRCXPHUFCVBL-UHFFFAOYSA-N
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Description

4-Methyl-3-nitropyridine-2-carboxylic acid methyl ester is an organic compound belonging to the class of nitropyridines It is characterized by a pyridine ring substituted with a methyl group at the 4-position, a nitro group at the 3-position, and a carboxylic acid methyl ester at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-nitropyridine-2-carboxylic acid methyl ester typically involves the nitration of 4-methylpyridine followed by esterification. One common method includes:

    Nitration: 4-Methylpyridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.

    Esterification: The resulting 4-Methyl-3-nitropyridine-2-carboxylic acid is then esterified using methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-nitropyridine-2-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

    Hydrolysis: Sodium hydroxide or hydrochloric acid in water.

Major Products

    Reduction: 4-Methyl-3-aminopyridine-2-carboxylic acid methyl ester.

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Hydrolysis: 4-Methyl-3-nitropyridine-2-carboxylic acid.

Scientific Research Applications

4-Methyl-3-nitropyridine-2-carboxylic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for drug development, particularly in the synthesis of compounds with potential therapeutic effects.

    Industry: Utilized in the production of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 4-Methyl-3-nitropyridine-2-carboxylic acid methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-3-nitropyridine: Lacks the carboxylic acid methyl ester group, making it less versatile in synthetic applications.

    3-Nitropyridine-2-carboxylic acid methyl ester: Lacks the methyl group at the 4-position, which can influence its reactivity and biological activity.

    4-Methyl-2-nitropyridine-3-carboxylic acid methyl ester: Isomer with different substitution pattern, leading to different chemical and biological properties.

Uniqueness

4-Methyl-3-nitropyridine-2-carboxylic acid methyl ester is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications. The presence of both the nitro and ester groups allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

methyl 4-methyl-3-nitropyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-5-3-4-9-6(8(11)14-2)7(5)10(12)13/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYRCXPHUFCVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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